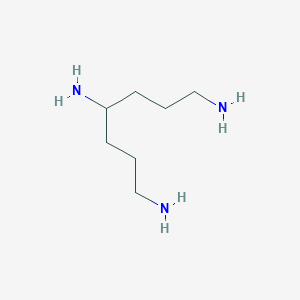
4-甲氧基邻苯二甲酸
概述
描述
It is a white crystalline powder with a melting point of 178-180°C . This compound is characterized by its low solubility in water but is soluble in organic solvents such as alcohol, ether, and acetyl formate . It is primarily used as a raw material in organic synthesis and has applications in various fields including electronics, optics, and biomedicine .
科学研究应用
4-Methoxyphthalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes, pigments, and fluorescent molecules.
Biology: It is utilized in the preparation of materials such as polymers and gels for biological studies.
Industry: It is used in the production of electronic and optical materials, as well as metal complexes.
准备方法
4-Methoxyphthalic acid can be synthesized through several methods. One common synthetic route involves the reaction of p-methoxyaniline with carbon dioxide to form resorcinol acetate, which is then subjected to acid-catalyzed or alkali-catalyzed esterification to yield 4-methoxyphthalic acid . Industrial production methods often start with commercially available and inexpensive starting materials such as p-cresol, 4-methoxy-m-xylene, or 3-methyl-4-methoxybenzyl chloride . These methods typically involve multiple steps including esterification, Fries rearrangement, methylation, and oxidation .
化学反应分析
4-Methoxyphthalic acid undergoes various chemical reactions including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can yield various derivatives of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include thionyl chloride, dimethylformamide, and diethylamine.
作用机制
The mechanism by which 4-methoxyphthalic acid exerts its effects involves its interaction with various molecular targets and pathways. The specific pathways and molecular targets depend on the context of its application, such as in the synthesis of polymers or in biological systems. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate these mechanisms .
相似化合物的比较
4-Methoxyphthalic acid can be compared with other similar compounds such as phthalic acid, isophthalic acid, and terephthalic acid . These compounds share a similar aromatic dicarboxylic acid structure but differ in the position of the carboxyl groups and other substituents. The unique methoxy group in 4-methoxyphthalic acid imparts distinct chemical properties and reactivity, making it suitable for specific applications that other phthalic acids may not be able to fulfill .
Similar Compounds
- Phthalic acid
- Isophthalic acid
- Terephthalic acid
属性
IUPAC Name |
4-methoxyphthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c1-14-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZSIEDAEHZAHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172200 | |
| Record name | 4-Methoxyphthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1885-13-8 | |
| Record name | 4-Methoxyphthalic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1885-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxyphthalic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001885138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxyphthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxyphthalic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.952 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 4-methoxyphthalic acid be synthesized?
A1: 4-Methoxyphthalic acid can be obtained through various synthetic routes. One approach involves the oxidation of a precursor molecule containing the desired carbon framework. For instance, [] describes the oxidation of a vinyl compound derived from anolobine, an alkaloid, ultimately yielding 4-methoxyphthalic acid.
Q2: What are the structural characteristics of 4-methoxyphthalic acid?
A2: While the provided abstracts lack specific spectroscopic data, we can deduce key structural features. 4-Methoxyphthalic acid is a disubstituted benzene derivative with the molecular formula C9H8O5. As a phthalic acid derivative, it features a benzene ring with two carboxylic acid groups (-COOH) at the 1 and 2 positions. The "4-methoxy" designation indicates a methoxy group (-OCH3) attached to the fourth carbon atom of the benzene ring.
Q3: Are there any known reactions involving 4-methoxyphthalic acid as a starting material or reagent?
A3: While the provided abstracts don't delve into specific reactions utilizing 4-methoxyphthalic acid, [] hints at the exploration of nitro-acids derived from it. This suggests its potential use as a building block for synthesizing more complex molecules with potentially diverse applications.
Q4: What are the potential applications of research on 4-methoxyphthalic acid and its derivatives?
A4: Research on 4-methoxyphthalic acid, particularly its synthesis and potential as a precursor for other compounds like nitro-acids [], holds value in organic chemistry and medicinal chemistry. Understanding its reactivity and derivatization possibilities could lead to the development of new pharmaceuticals, polymers, or other valuable materials. Further research is needed to explore the full potential applications of this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Cyclopenta[b]thiopyran-4-ol, octahydro-, 1,1-dioxide, (4-alpha-,4a-ba-,7a-alpha-)-(9CI)](/img/structure/B157533.png)





![3-Acetylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B157543.png)







